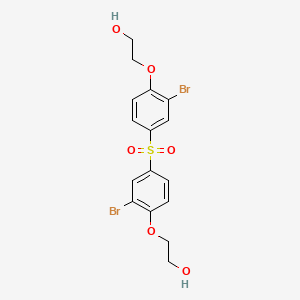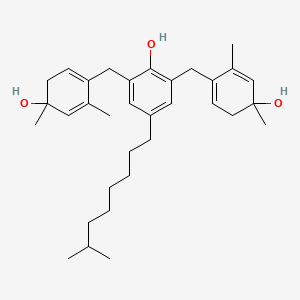
alpha,alpha'-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol: is an organic compound characterized by the presence of benzene rings, hydroxyl groups, and isononyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol typically involves the condensation reaction of p-hydroxytoluene and trimethylphenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol is scaled up using large reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous monitoring and adjustment of parameters to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions: alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups and the aromatic nature of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur in the presence of reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a potential treatment for certain diseases.
Industry: It is used in the production of polymers, resins, and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol involves its interaction with molecular targets and pathways within cells. The hydroxyl groups can participate in redox reactions, influencing cellular oxidative states. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- alpha,alpha’-Bis(4-hydroxyphenyl)-1,4-diisopropylbenzene
- Bisphenol A
- Bisphenol S
Comparison: Compared to similar compounds, alpha,alpha’-Bis(4-hydroxyxylyl)-4-isononyl-2,6-xylenol exhibits unique properties due to the presence of isononyl groups, which can enhance its solubility and stability. Its antioxidant properties are also more pronounced, making it a valuable compound for various applications .
Properties
CAS No. |
93839-65-7 |
|---|---|
Molecular Formula |
C33H48O3 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
2,6-bis[(4-hydroxy-4,6-dimethylcyclohexa-1,5-dien-1-yl)methyl]-4-(7-methyloctyl)phenol |
InChI |
InChI=1S/C33H48O3/c1-23(2)11-9-7-8-10-12-26-17-29(19-27-13-15-32(5,35)21-24(27)3)31(34)30(18-26)20-28-14-16-33(6,36)22-25(28)4/h13-14,17-18,21-23,34-36H,7-12,15-16,19-20H2,1-6H3 |
InChI Key |
OEABRIOKTHIQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC=C1CC2=CC(=CC(=C2O)CC3=CCC(C=C3C)(C)O)CCCCCCC(C)C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
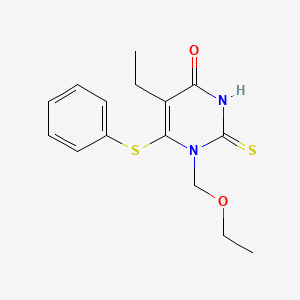
![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
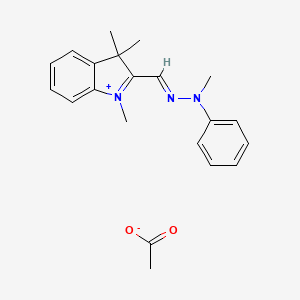
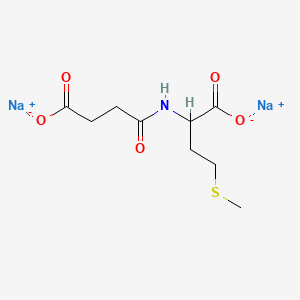

![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)
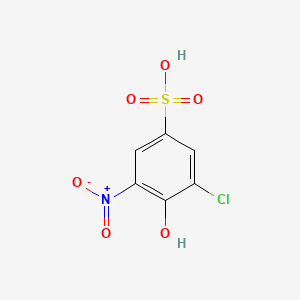
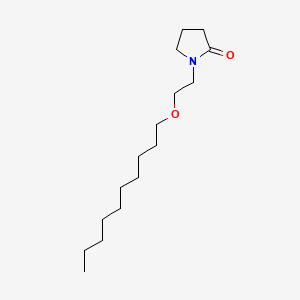

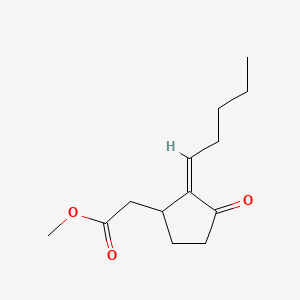
![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)

